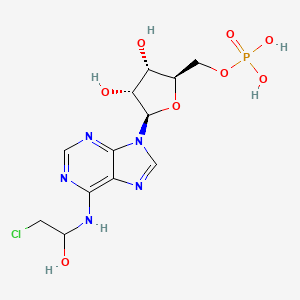
1,2,3,4-Tetrafluoro-7-(methylsulfanyl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions
Industrial Production Methods
Industrial production of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrafluoro-7-(methylthio)acridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acridine core can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with various substituents.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-7-(methylthio)acridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and photochemical applications.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrafluoro-7-(methylthio)acridine involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its structure and affecting biological processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Methylthio)-1,2,3,4-tetrafluoroacridine
- Other fluorinated acridine derivatives
Uniqueness
1,2,3,4-Tetrafluoro-7-(methylthio)acridine is unique due to the specific arrangement of fluorine atoms and the presence of the methylthio group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
643032-51-3 |
|---|---|
Formule moléculaire |
C14H7F4NS |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-7-methylsulfanylacridine |
InChI |
InChI=1S/C14H7F4NS/c1-20-7-2-3-9-6(4-7)5-8-10(15)11(16)12(17)13(18)14(8)19-9/h2-5H,1H3 |
Clé InChI |
URQHQYXNBCUGAB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


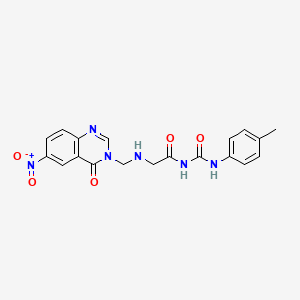
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
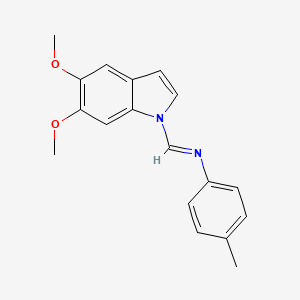
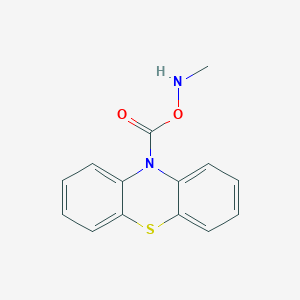
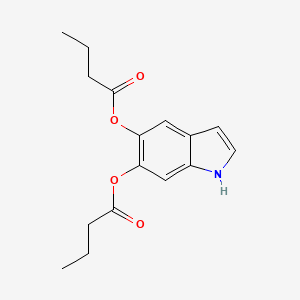
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
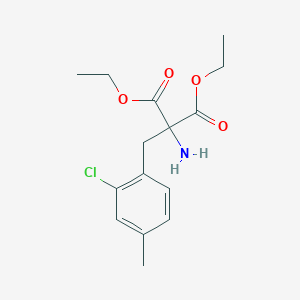
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
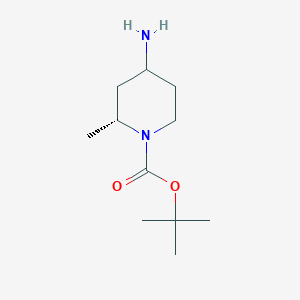

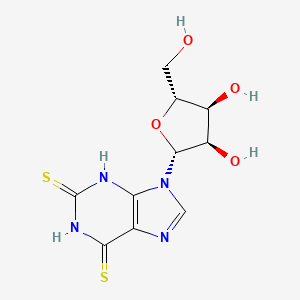
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)

